2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole-based acetamides, characterized by a triazole core substituted with an amino group at position 4 and a phenyl group at position 3. The sulfanyl (-S-) linker bridges the triazole moiety to an acetamide group, which is further substituted with a 3,4-difluorophenyl ring. Its synthesis typically involves coupling 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with N-(3,4-difluorophenyl)chloroacetamide under basic conditions .
Properties
Molecular Formula |
C16H13F2N5OS |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C16H13F2N5OS/c17-12-7-6-11(8-13(12)18)20-14(24)9-25-16-22-21-15(23(16)19)10-4-2-1-3-5-10/h1-8H,9,19H2,(H,20,24) |
InChI Key |
GCILMMJWWAQRDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide typically involves the following steps:
Formation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: This intermediate can be synthesized by reacting hydrazine hydrate with 5-phenyl-1,3,4-oxadiazol-2-ylamine.
Coupling with 3,4-difluoroaniline: The intermediate is then reacted with 3,4-difluoroaniline under suitable conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific solvents, catalysts, and temperature control.
Chemical Reactions Analysis
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antimicrobial, antifungal, and anticancer activities.
Agriculture: It can be used as a precursor for the synthesis of agrochemicals, including pesticides and herbicides.
Materials Science: The compound can be used in the development of new materials with specific properties, such as metal-organic frameworks.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death . In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings:
Anti-Exudative Activity: The target compound demonstrates significant anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . Its 3,4-difluorophenyl group likely enhances binding to inflammatory targets through halogen interactions, outperforming analogs with non-halogenated substituents (e.g., methoxy or ethyl groups) .
Electron-Withdrawing Effects : The fluorine atoms in the target compound improve metabolic stability compared to chlorine-substituted analogs (e.g., 3,4-dichlorophenyl derivatives), which are more prone to oxidative degradation .
Structural Flexibility: Compounds with bulkier substituents (e.g., 4-phenoxyphenyl in or 4-pyridinyl in ) exhibit reduced solubility but may target specific receptors (e.g., Orco channels in ).
SAR Insights : Introduction of electron-donating groups (e.g., methoxy in ) increases solubility but reduces anti-exudative efficacy, whereas halogenation optimizes both activity and stability .
Biological Activity
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its antimicrobial properties, mechanism of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 367.47 g/mol. It features a triazole ring which is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. In particular, 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide has been explored for its potential as an enzyme inhibitor and its efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-[(4-amino-5-phenyl-4H-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide | E. coli | < 1.9 μg/mL |
| Other Triazole Derivatives | S. aureus | < 0.5 μg/mL |
| P. aeruginosa | < 1.0 μg/mL |
The compound has shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within bacterial cells. The triazole moiety can bind to enzymes and proteins critical for bacterial survival, disrupting metabolic pathways and leading to cell death. For instance, studies have demonstrated that triazole derivatives can inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism .
Study on Antibacterial Efficacy
A study conducted by Mohammed et al. (2019) evaluated various triazole derivatives for their antibacterial properties against multiple strains including Mycobacterium smegmatis and Staphylococcus aureus. The results indicated that certain modifications to the triazole structure enhanced antibacterial efficacy significantly compared to standard antibiotics like ciprofloxacin .
Antitumor Activity
In addition to antimicrobial properties, some studies have reported that triazole derivatives possess antitumor activity. For example, compounds similar to 2-[(4-amino-5-phenyl-4H-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide have been tested for their ability to inhibit cancer cell proliferation in vitro. Results showed that these compounds could induce apoptosis in cancer cells at lower concentrations than traditional chemotherapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
